molecular formula C26H29N3O3 B8378910 Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate CAS No. 144690-96-0

Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Cat. No. B8378910
Key on ui cas rn: 144690-96-0
M. Wt: 431.5 g/mol
InChI Key: PZPSZIYVSFBMGX-UHFFFAOYSA-N
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Patent
US08735598B2

Procedure details

Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (8.09 g) obtained in Example 6 was dissolved in a mixture of toluene (28.3 ml) and N,N-dimethylacetamide (18 ml) under a nitrogen atmosphere, and to the reaction solution, sodium ethoxide (2.43 g) was added. After the reaction solution was stirred at room temperature for 1 hour, 4′-(bromomethyl)biphenyl-2-carbonitrile (9.70 g) was added, and the reaction solution was stirred at 40° C. for 4 hours. After the reaction solution was cooled to room temperature, it was poured into aqueous sodium chloride solution (5.4 wt %), and the aqueous layer was extracted with toluene. The organic layers were combined and concentrated under reduced pressure to approximately half the volume, subsequently Isopar E was added, then the mixture was stirred at room temperature for 16 hours, followed by further stirring for 1 hour under ice cooling. The precipitated crystals were collected by filtration, and subsequently dried under reduced pressure to afford the title compound (13.1 g) as white crystals.
Quantity
8.09 g
Type
reactant
Reaction Step One
Quantity
28.3 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:5]1[N:6]=[C:7]([CH2:15][CH2:16][CH3:17])[NH:8][C:9]=1[C:10]([O:12][CH2:13][CH3:14])=[O:11])([CH3:4])[CH3:3].[O-]CC.[Na+].Br[CH2:23][C:24]1[CH:29]=[CH:28][C:27]([C:30]2[C:31]([C:36]#[N:37])=[CH:32][CH:33]=[CH:34][CH:35]=2)=[CH:26][CH:25]=1.[Cl-].[Na+]>C1(C)C=CC=CC=1.CN(C)C(=O)C>[C:36]([C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][C:30]=1[C:27]1[CH:26]=[CH:25][C:24]([CH2:23][N:8]2[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[C:5]([C:2]([OH:1])([CH3:4])[CH3:3])[N:6]=[C:7]2[CH2:15][CH2:16][CH3:17])=[CH:29][CH:28]=1)#[N:37] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
8.09 g
Type
reactant
Smiles
OC(C)(C)C=1N=C(NC1C(=O)OCC)CCC
Name
Quantity
28.3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
18 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
2.43 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
9.7 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C=1C(=CC=CC1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction solution was stirred at 40° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to approximately half the volume, subsequently Isopar E
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
by further stirring for 1 hour under ice cooling
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
subsequently dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)C1=CC=C(C=C1)CN1C(=NC(=C1C(=O)OCC)C(C)(C)O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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